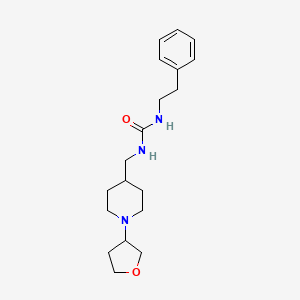

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

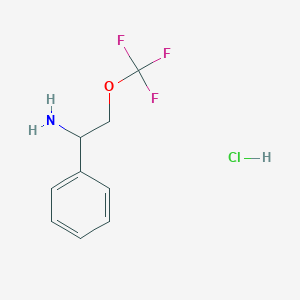

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, also known as THF-MDMU, is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that has shown promising results in various experiments and studies.

Applications De Recherche Scientifique

Microbial Degradation and Industrial Applications

Methyleneureas, related to urea derivatives, are used extensively in industrial applications and as slow-release fertilizers. A study by Jahns and Kaltwasser (2000) on microbial degradation of methyleneureas revealed their breakdown into ammonia, urea, formaldehyde, and carbon dioxide. This degradation is crucial for understanding the environmental impact and biodegradability of such compounds, highlighting their applications in bioremediation and sustainable agriculture (Jahns & Kaltwasser, 2000).

Antioxidant and Enzyme Inhibitory Properties

Ureas derived from phenethylamines, including compounds structurally related to the one you're interested in, have been evaluated for their antioxidant activities and inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. These properties suggest potential therapeutic applications and offer insights into the design of new inhibitors for related enzymes, showcasing the significance of urea derivatives in medicinal chemistry (Aksu et al., 2016).

Hydroxymethylation and Polycondensation in Resin Synthesis

The study of hydroxymethylation and polycondensation reactions in urea-formaldehyde resin synthesis by Christjanson, Pehk, and Siimer (2006) provides critical knowledge on the chemical processes underlying the production of urea-formaldehyde resins. These resins are pivotal in various industrial applications, including adhesives and coatings, highlighting the importance of urea derivatives in polymer science (Christjanson, Pehk, & Siimer, 2006).

Lithiation and Substitution of Urea Derivatives

The lithiation and subsequent substitution reactions of N'-phenethyl-N,N-dimethylurea, closely related to your compound of interest, illustrate the chemical versatility and potential for functionalization of urea derivatives. This research by Smith, El‐Hiti, and Alshammari (2012) expands the toolbox available for organic synthesis, enabling the creation of novel compounds with tailored properties (Smith, El‐Hiti, & Alshammari, 2012).

Soluble Epoxide Hydrolase Inhibition for Inflammatory Pain Reduction

A study on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase demonstrated their effectiveness in reducing inflammatory pain, pointing to the therapeutic potential of urea derivatives in pain management and the treatment of inflammatory conditions (Rose et al., 2010).

Orientations Futures

The future directions for research on “1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Propriétés

IUPAC Name |

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c23-19(20-10-6-16-4-2-1-3-5-16)21-14-17-7-11-22(12-8-17)18-9-13-24-15-18/h1-5,17-18H,6-15H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCYRDRNWTYTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2865437.png)

![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)